molecular formula C10H10N2O B3361024 1-Ethoxyphthalazine CAS No. 90915-02-9

1-Ethoxyphthalazine

Cat. No.: B3361024
CAS No.: 90915-02-9
M. Wt: 174.2 g/mol
InChI Key: NLWWKQYRAIGRKY-UHFFFAOYSA-N
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Description

1-Ethoxyphthalazine is a heterocyclic organic compound belonging to the phthalazine family Phthalazines are known for their significant biological activities and pharmacological properties The structure of this compound consists of a phthalazine ring system with an ethoxy group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxyphthalazine can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with ethanol in the presence of a catalyst to form ethyl phthalate. This intermediate is then subjected to cyclization with hydrazine to yield this compound. The reaction conditions typically involve heating the mixture under reflux to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxyphthalazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate to form phthalazine dicarboxylic acid.

    Reduction: Reduction reactions can convert it into phthalazone derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Alkaline potassium permanganate is commonly used for oxidation reactions.

    Reduction: Zinc and hydrochloric acid are typical reagents for reduction processes.

    Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.

Major Products:

    Oxidation: Phthalazine dicarboxylic acid.

    Reduction: Phthalazone derivatives.

    Substitution: Substituted phthalazine derivatives with different functional groups.

Scientific Research Applications

1-Ethoxyphthalazine has several scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: Its derivatives have shown potential as antimicrobial agents, making it valuable in the development of new antibiotics.

    Medicine: Phthalazine derivatives are known for their pharmacological activities, including antihypertensive, antitumor, and anti-inflammatory properties.

    Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Ethoxyphthalazine and its derivatives involves interactions with various molecular targets. For instance, some phthalazine derivatives act as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and p38MAP kinase. These interactions can modulate inflammatory responses and other biological processes. The ethoxy group may influence the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

    Phthalazine: The parent compound, which lacks the ethoxy group.

    Phthalazone: A keto-hydro derivative of phthalazine.

    Quinoxaline: An isomeric compound with a similar ring structure but different nitrogen atom positions.

    Cinnoline: Another isomeric compound with a different arrangement of nitrogen atoms.

Uniqueness: 1-Ethoxyphthalazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and modify its interactions with molecular targets, making it distinct from other phthalazine derivatives.

Properties

IUPAC Name

1-ethoxyphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-13-10-9-6-4-3-5-8(9)7-11-12-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWWKQYRAIGRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238315
Record name Phthalazine, 1-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90915-02-9
Record name Phthalazine, 1-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090915029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phthalazine, 1-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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